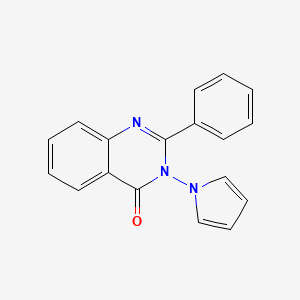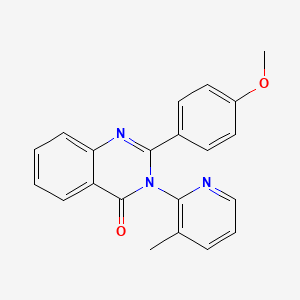
2-(3,4-diethoxyphenyl)-N-(2-thienylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-diethoxyphenyl)-N-(2-thienylmethyl)acetamide, commonly known as TAK-915, is a small molecule drug developed by Takeda Pharmaceuticals for the treatment of cognitive impairment associated with schizophrenia. TAK-915 is a selective positive allosteric modulator of the muscarinic M1 receptor, which plays a key role in cognitive function.
Mechanism of Action
TAK-915 acts as a positive allosteric modulator of the muscarinic M1 receptor, which is involved in cognitive function. By binding to the M1 receptor, TAK-915 enhances the activity of acetylcholine, a neurotransmitter that plays a key role in learning and memory.
Biochemical and Physiological Effects:
TAK-915 has been shown to improve cognitive function in animal models of schizophrenia, including measures of working memory, attention, and executive function. TAK-915 has also been shown to increase the release of acetylcholine in the prefrontal cortex, a brain region that is critical for cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of TAK-915 is its selectivity for the M1 receptor, which reduces the risk of off-target effects. However, TAK-915 has a relatively short half-life and may require frequent dosing to maintain therapeutic levels. Additionally, the safety and efficacy of TAK-915 in humans are still being evaluated, and further studies are needed to determine its optimal dosing and duration of treatment.
Future Directions
Future research on TAK-915 could focus on several areas, including:
1. Further preclinical studies to explore the mechanism of action and potential therapeutic effects of TAK-915 in other cognitive disorders.
2. Clinical trials to evaluate the safety and efficacy of TAK-915 in humans with cognitive impairment associated with schizophrenia.
3. Studies to optimize the dosing and duration of treatment with TAK-915.
4. Exploration of potential combination therapies with TAK-915 to enhance its therapeutic effects.
5. Development of new positive allosteric modulators of the muscarinic M1 receptor with improved pharmacokinetic properties and therapeutic potential.
Synthesis Methods
The synthesis of TAK-915 involves several steps, including the reaction of 3,4-diethoxybenzaldehyde with thiophene-2-carbaldehyde, followed by reduction and condensation reactions to form the final product. The synthesis method has been optimized to produce high yields of pure TAK-915.
Scientific Research Applications
TAK-915 has been extensively studied for its potential therapeutic effects on cognitive impairment associated with schizophrenia. Preclinical studies have shown that TAK-915 can improve cognitive function in animal models of schizophrenia, and clinical trials are currently underway to evaluate its safety and efficacy in humans.
properties
IUPAC Name |
2-(3,4-diethoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-3-20-15-8-7-13(10-16(15)21-4-2)11-17(19)18-12-14-6-5-9-22-14/h5-10H,3-4,11-12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPAVZXUEFILMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)NCC2=CC=CS2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5755735.png)

![4-[(2-hydroxyphenyl)hydrazono]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5755756.png)

![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2,5-dimethylphenyl)benzamide](/img/structure/B5755769.png)

![4-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5755782.png)
![4-(3,4-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5755790.png)
![N-[(4-methyl-1-piperidinyl)carbonothioyl]-3-nitrobenzamide](/img/structure/B5755810.png)

![N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5755835.png)

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide](/img/structure/B5755839.png)
